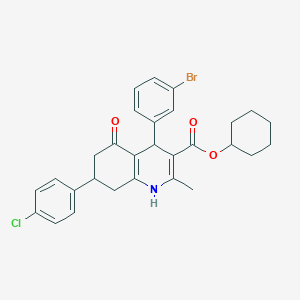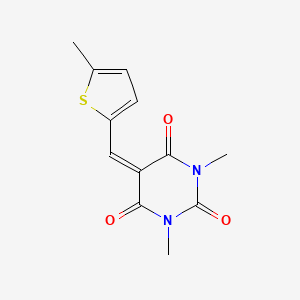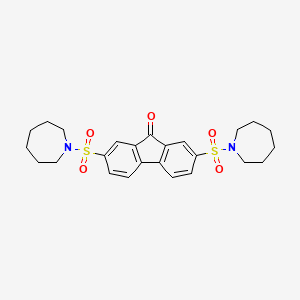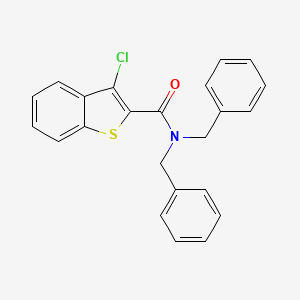![molecular formula C16H11N3O4S B11681399 N-(2-nitrophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide](/img/structure/B11681399.png)
N-(2-nitrophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitrophenyl)-N’-[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a benzothiophene moiety, and an acetohydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-N’-[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]acetohydrazide typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves nitration reactions, often using nitric acid or a nitrating mixture.
Formation of the Acetohydrazide Linkage: This is typically done by reacting the intermediate compounds with hydrazine derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo various substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2-nitrophenyl)-N’-[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]acetohydrazide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl and benzothiophene groups are likely involved in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
N-(2-Nitrophenyl)hydrazinecarboxamide: Shares the nitrophenyl and hydrazine moieties.
3-Oxo-2,3-dihydro-1-benzothiophene derivatives: Similar benzothiophene core structure.
Uniqueness: N-(2-Nitrophenyl)-N’-[(2Z)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H11N3O4S |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C16H11N3O4S/c1-10(20)18(12-7-3-4-8-13(12)19(22)23)17-16-15(21)11-6-2-5-9-14(11)24-16/h2-9H,1H3/b17-16- |
Clave InChI |
DAHLTWROPNUAFI-MSUUIHNZSA-N |
SMILES isomérico |
CC(=O)N(C1=CC=CC=C1[N+](=O)[O-])/N=C\2/C(=O)C3=CC=CC=C3S2 |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1[N+](=O)[O-])N=C2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11681316.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11681338.png)

![2-methoxyethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11681355.png)

![2-[(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11681371.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681372.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B11681377.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11681385.png)
![Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11681390.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681400.png)

